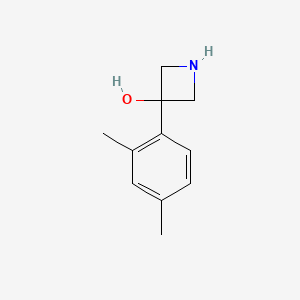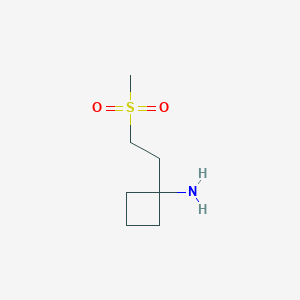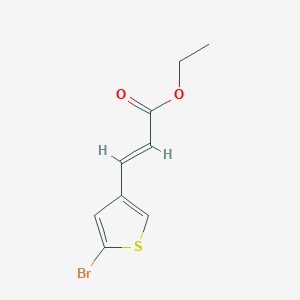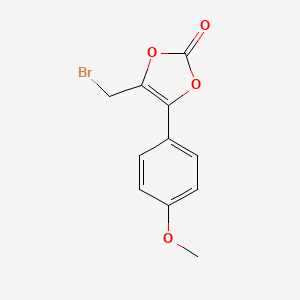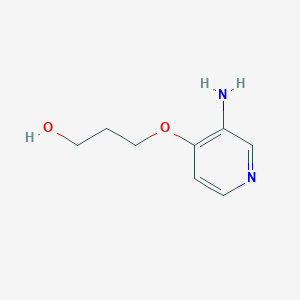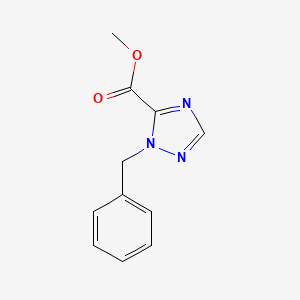
2-Bromo-1-(3-nitrophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrNO3. It is a brominated derivative of nitrophenyl ethanol and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3-nitrophenyl)ethan-1-ol typically involves the bromination of 3-nitrophenyl ethanol. One common method includes the reaction of 3-nitrophenyl ethanol with bromine in the presence of a solvent such as chloroform or dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-1-(3-nitrophenyl)ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Chromium trioxide or potassium permanganate.
Major Products
Substitution: Various substituted phenyl ethanols.
Reduction: 2-bromo-1-(3-aminophenyl)ethan-1-ol.
Oxidation: 2-bromo-1-(3-nitrophenyl)ethanone.
Applications De Recherche Scientifique
2-Bromo-1-(3-nitrophenyl)ethan-1-ol is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-1-(3-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets depending on the specific application. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The presence of the bromine and nitro groups allows for specific interactions with biological molecules, influencing pathways and reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2-nitrophenyl)ethan-1-ol
- 2-Bromo-1-(4-nitrophenyl)ethan-1-ol
- 2-Bromo-1-(3-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(3-nitrophenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the nitro group on the phenyl ring influences its electronic properties and reactivity, making it a valuable compound for targeted synthesis and research applications.
Propriétés
Formule moléculaire |
C8H8BrNO3 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
2-bromo-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |
Clé InChI |
GGHMLSGJPIBJRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



